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Compound of Interest

2-Bromo-6-ethoxyphenylboronic
Compound Name: d
aci

Cat. No.: B1519708

An In-depth Technical Guide to 2-Bromo-6-ethoxyphenylboronic acid: Synthesis, Properties,
and Applications in Drug Discovery

Introduction

This technical guide provides a comprehensive overview of 2-Bromo-6-ethoxyphenylboronic
acid, a substituted arylboronic acid of significant interest to researchers and professionals in
drug development. While direct experimental data for this specific compound is not extensively
available in public literature, this guide will establish its core properties based on established
chemical principles and data from closely related analogs. The primary focus will be on its role
as a versatile building block in organic synthesis, particularly in the context of modern
pharmaceutical development. Arylboronic acids are foundational reagents in the construction of
complex molecular architectures, and understanding their properties and reactivity is
paramount for innovation in medicinal chemistry.[1][2]

The core utility of compounds like 2-Bromo-6-ethoxyphenylboronic acid lies in their
application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura
reaction.[1][2] This Nobel Prize-winning methodology has revolutionized the synthesis of biaryl
and heteroaryl structures, which are prevalent motifs in a vast number of marketed drugs and
clinical candidates.[3][4] This guide will delve into the practical aspects of utilizing this class of
reagents, from synthesis and handling to their strategic implementation in drug discovery
workflows.
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Physicochemical and Structural Properties

The molecular structure of 2-Bromo-6-ethoxyphenylboronic acid dictates its reactivity and
physical properties. The presence of the boronic acid group, an ortho-bromo substituent, and
an ortho-ethoxy group creates a unique electronic and steric environment.

Property Value Source
Molecular Formula C8H10BBrO3 Calculated
Molecular Weight 244.87 g/mol Calculated
White to off-white solid Inferred from related
Appearance .
(predicted) compounds[5]
] ] ] Inferred from related
Melting Point 95-110 °C (estimated range)
compounds[5]
Soluble in organic solvents
(e.g., THF, Dioxane, General property of arylboronic

Solubilit
Y Methanol). Limited solubility in acids

water.

The calculated molecular formula for 2-Bromo-6-ethoxyphenylboronic acid is C8H10BBrO3,
leading to a molecular weight of approximately 244.87 g/mol .

Synthesis of Substituted Phenylboronic Acids: A
General Protocol

The synthesis of arylboronic acids is a well-established field in organic chemistry, with several
reliable methods available. One of the most common and versatile approaches involves the
reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl
borate, followed by acidic hydrolysis.[6][7]

Synthetic Workflow: Lithiation-Borylation Approach

This protocol outlines a general procedure for the synthesis of a substituted phenylboronic
acid, which can be adapted for 2-Bromo-6-ethoxyphenylboronic acid starting from 1,3-
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dibromo-2-ethoxybenzene. The key is a selective lithium-halogen exchange followed by
trapping with a borate ester.

1,3-Dibromo-2-ethoxybenzene n-Butyllithium (n-BuLi)
(Starting Material) in THF, -78 °C

Selective llithiation

Triisopropyl Borate
B(O-iPr)3, -78 °C

Borylation

( ) ( )

Hydrolysis

2-Bromo-6-ethoxyphenylboronic acid
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Bromo-6-ethoxyphenylboronic acid.

Step-by-Step Experimental Protocol

Materials:

1,3-Dibromo-2-ethoxybenzene

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BulLi, typically 2.5 M in hexanes)

Triisopropyl borate

Hydrochloric acid (HCI), aqueous solution (e.g., 2 M)
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o Ethyl acetate

e Brine (saturated aqueous NaCl solution)
e Anhydrous magnesium sulfate (MgSO4)
Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a thermometer, and a nitrogen inlet, dissolve 1,3-dibromo-2-ethoxybenzene (1.0
equivalent) in anhydrous THF.

« Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium
(1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed
-70 °C. Stir the resulting mixture at -78 °C for 1 hour.

o Borylation: To the aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise,
again maintaining the temperature below -70 °C. After the addition is complete, allow the
reaction mixture to slowly warm to room temperature and stir overnight.

¢ Quench and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench
by adding 2 M aqueous HCI until the solution is acidic (pH ~1-2). Stir vigorously for 30-60
minutes to ensure complete hydrolysis of the boronate ester.

o Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl
acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous
magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude
product.

 Purification: The crude 2-Bromo-6-ethoxyphenylboronic acid can be purified by
recrystallization or silica gel column chromatography.

Applications in Drug Discovery: The Suzuki-Miyaura
Cross-Coupling Reaction

The paramount application of 2-Bromo-6-ethoxyphenylboronic acid in drug discovery is its
use as a coupling partner in the Suzuki-Miyaura reaction.[8][9] This reaction facilitates the
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formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate,
enabling the synthesis of complex biaryl structures.[10][11] These motifs are prevalent in a
wide range of therapeutic agents.[3][4]

The general mechanism of the Suzuki-Miyaura cross-coupling involves a catalytic cycle with a
palladium complex.[9][10] The key steps are oxidative addition, transmetalation, and reductive
elimination.

Ar'-X
(Coupling Partner)
Pd(0)L2

— " Ar-B(OH)2
(Active Catalyst) Riaieiidia QZ-Bromo-&ethoxyphenylboronic acidD Gase ©g. K2CO3D

Ar-Pd(Il)L2-X Transmetalation

Ar-Pd(Il)L2-Ar' Reductive Elimination

Ar-Ar'
(Biaryl Product)

Click to download full resolution via product page
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The incorporation of boronic acids into medicinal chemistry has led to the development of
several FDA-approved drugs, including Bortezomib (Velcade®) for multiple myeloma.[4] The
boronic acid moiety itself can be crucial for biological activity, often forming reversible covalent
bonds with enzyme active sites.[3]
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Conclusion

2-Bromo-6-ethoxyphenylboronic acid, while not a widely cataloged reagent, represents a
class of highly valuable and versatile building blocks in modern organic synthesis and drug
discovery. Its synthesis can be achieved through established organometallic routes, and its
primary application lies in the robust and reliable Suzuki-Miyaura cross-coupling reaction. The
principles and protocols outlined in this guide are intended to provide researchers and drug
development professionals with the foundational knowledge to effectively utilize this and related
arylboronic acids in their synthetic endeavors, ultimately accelerating the discovery of new
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1519708#2-bromo-6-ethoxyphenylboronic-acid-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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